4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
The compound “4-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceutical compounds . The piperidine ring is a six-membered ring with one nitrogen atom, and it’s often used as a building block in the synthesis of various organic compounds .
Scientific Research Applications
Fluorinated Compounds in Environmental and Biological Systems
Environmental Presence and Human Exposure : Research on perfluorinated compounds (PFCs), including sulfonamides and carboxylates, has highlighted their widespread environmental presence and human exposure. Studies have found PFCs in human serum, indicating ubiquitous contamination and raising concerns about their toxicity and the need for monitoring human exposure (Kuklenyik et al., 2004) (Kuklenyik et al., 2004).
Biological Accumulation and Effects : The bioaccumulation of perfluorooctanesulfonate (PFOS) and related compounds in human and animal tissues has been documented, prompting investigations into their biological effects and pathways of exposure (Kannan et al., 2004) (Kannan et al., 2004).
Analytical Detection and Quantification : The development of high-throughput methods for measuring trace levels of PFCs in biological matrices, such as serum and milk, underscores the importance of analytical chemistry in understanding environmental and health-related aspects of these compounds (Kuklenyik et al., 2004) (Kuklenyik et al., 2004).
Properties
IUPAC Name |
4-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-4-2-14(16)3-5-15/h2-5,13,17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQQWYZLHHHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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